Tetrahydrofurfuryltrimethylammonium iodide

Description

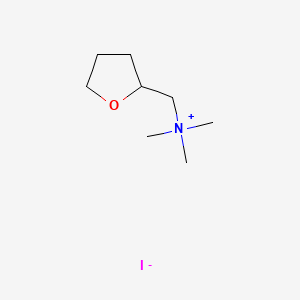

Tetrahydrofurfuryltrimethylammonium iodide is a quaternary ammonium salt characterized by a tetrahydrofurfuryl group (a cyclic ether derivative) attached to a trimethylammonium cation, with iodide as the counterion.

Properties

CAS No. |

52303-77-2 |

|---|---|

Molecular Formula |

C8H18INO |

Molecular Weight |

271.14 g/mol |

IUPAC Name |

trimethyl(oxolan-2-ylmethyl)azanium;iodide |

InChI |

InChI=1S/C8H18NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

YRCOWUJJSXXSAK-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC1CCCO1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofurfuryltrimethylammonium iodide typically involves the reaction of tetrahydrofurfuryl chloride with trimethylamine, followed by the addition of hydroiodic acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofurfuryltrimethylammonium iodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

Oxidation and Reduction: The tetrahydrofurfuryl group can be oxidized to form corresponding furfuryl derivatives, while reduction can lead to the formation of more saturated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions. These reactions typically occur under mild conditions with the use of polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon are common.

Major Products Formed

Substitution: Various quaternary ammonium salts.

Oxidation: Furfuryl derivatives.

Reduction: Saturated tetrahydrofurfuryl compounds.

Scientific Research Applications

Tetrahydrofurfuryltrimethylammonium iodide has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between compounds in different phases.

Biology: Investigated for its potential effects on cellular processes and membrane permeability.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tetrahydrofurfuryltrimethylammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. Additionally, the compound may interact with specific enzymes and receptors, altering their activity and affecting cellular functions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of Tetrahydrofurfuryltrimethylammonium iodide with analogous compounds, based on available evidence:

*Note: Data for this compound are inferred from structural analogs.

Key Observations:

- Molecular Weight : Tetrabutylammonium iodide has the highest molecular weight (369.28 g/mol) due to its long alkyl chains, whereas Tetramethylammonium iodide is the lightest (201.05 g/mol). The tetrahydrofurfuryl derivative falls between these extremes.

- Melting Point : Tetramethylammonium iodide exhibits exceptional thermal stability (>300°C), while Tetrabutylammonium iodide melts at a lower temperature (~230°C), reflecting decreased lattice energy with bulkier substituents. The tetrahydrofurfuryl analog likely has a lower melting point than Tetramethylammonium iodide due to its less symmetrical structure.

- Solubility : The tetrahydrofurfuryl group may enhance solubility in polar aprotic solvents (e.g., THF) compared to purely alkylated analogs, which are more water-soluble (Tetramethyl) or organic-soluble (Tetrabutyl) .

Notes:

- No direct toxicity data are available for the tetrahydrofurfuryl analog, but its structural similarity to non-hazardous quaternary ammonium salts suggests moderate safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.